N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a pyrazolo[4,3-d]pyrimidinone core substituted with a sulfanyl-linked acetamide moiety. Key structural elements include:
- A pyrazolo-pyrimidinone scaffold with ethyl, methyl, and 2-phenylethyl substituents at positions 1, 3, and 6, respectively.
- A thioether bridge (-S-) at position 5, connecting the core to a 2-[(2,3-dimethylphenyl)amino]-2-oxoethyl group.
This compound’s design aligns with pharmacophore strategies targeting enzyme inhibition or receptor modulation, where the sulfanyl and acetamide groups may enhance binding affinity or pharmacokinetic properties .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-5-31-24-23(19(4)29-31)28-26(30(25(24)33)15-14-20-11-7-6-8-12-20)34-16-22(32)27-21-13-9-10-17(2)18(21)3/h6-13H,5,14-16H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUSWFSXFWZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Scaffold Variations
N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide (Compound A, ) :
- N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (Compound B, ): Replaces the pyrazolo-pyrimidinone core with a benzothieno-pyrimidine scaffold.
Substituent-Driven Pharmacokinetic Modifications
Computational Similarity Analysis
Tanimoto and Dice Coefficients
- Tanimoto coefficients (0.5–0.7 range) and Dice indices are used to quantify structural similarity between the target compound and known inhibitors .
- For example, aglaithioduline () showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto-based fingerprinting. Comparable methods could identify the target compound’s analogues .
Murcko Scaffold Clustering ()
- Compounds sharing the pyrazolo-pyrimidinone Murcko scaffold (e.g., Compound A) form distinct clusters in chemical space networks.
- Edge criteria (Tanimoto ≥0.5) suggest the target compound’s 2-phenylethyl and 2,3-dimethylphenyl groups introduce moderate divergence from analogues .
Bioactivity and Mode of Action
Bioactivity Profiling ()
Docking Affinity Variability ()
- Minor structural changes (e.g., benzyl vs. phenylethyl) significantly alter docking scores due to interactions with binding-pocket residues. The 2-phenylethyl group in the target compound may optimize hydrophobic contacts .
Comparative Data Table
*Inferred based on Murcko scaffold and fingerprint comparisons .
Structure-Activity Relationship (SAR) Insights
- Sulfanyl Linker : Critical for hydrogen bonding or metal coordination in enzyme active sites .
- Acetamide N-Substituents : Bulky groups (e.g., 2,3-dimethylphenyl ) may reduce off-target interactions .
- Phenylethyl vs. Benzyl : Longer alkyl chains (e.g., 2-phenylethyl) enhance membrane permeability but may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
